2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid

Beschreibung

Introduction and Chemical Classification

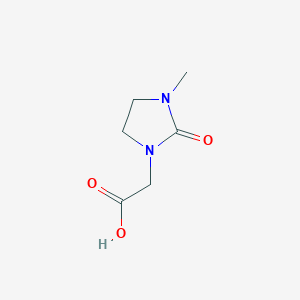

The compound 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid stands as a representative example of substituted imidazolidinone derivatives that have gained recognition in contemporary chemical research. This particular molecular entity combines the structural characteristics of cyclic urea derivatives with carboxylic acid functionality, creating a compound that exhibits both the ring stability associated with five-membered nitrogen heterocycles and the reactivity patterns typical of aliphatic carboxylic acids. The integration of these structural elements results in a compound that occupies a unique position within the broader classification of heterocyclic organic compounds, specifically within the family of nitrogen-containing ring systems that have been extensively studied for their chemical and biological properties.

The chemical classification of this compound reflects its dual nature as both a heterocyclic derivative and an organic acid. The imidazolidinone core structure provides the foundational framework that defines its primary chemical classification, while the acetic acid substituent introduces additional functional group characteristics that influence its chemical behavior and potential applications. This structural combination has positioned the compound within multiple chemical databases and classification systems, reflecting its significance in various areas of chemical research and development.

Molecular Identity and Registration

The molecular identity of this compound has been established through comprehensive registration in multiple chemical databases and regulatory systems. This registration process ensures proper identification and tracking of the compound across various chemical literature sources and commercial applications.

Chemical Abstracts Service Registry Number and Database Identifiers

The compound has been assigned the Chemical Abstracts Service registry number 1190392-70-1, which serves as its primary unique identifier in chemical literature and commercial databases. This registry number provides unambiguous identification across all major chemical information systems and ensures consistency in chemical communication and documentation. The PubChem database has assigned this compound the identifier 57907641, establishing its presence in one of the most comprehensive chemical information resources available to the scientific community.

Additional database identifiers include the Molecular Design Limited number MFCD16807532, which facilitates identification within specialized chemical inventory and design systems. The compound also maintains registration in the ChemSpider database system, where it has been catalogued with specific structural and property information that supports chemical research and development activities. These multiple database registrations ensure comprehensive coverage and accessibility of chemical information related to this compound across diverse research and commercial platforms.

| Database System | Identifier | Registration Type |

|---|---|---|

| Chemical Abstracts Service | 1190392-70-1 | Primary Registry Number |

| PubChem | 57907641 | Compound Identifier |

| Molecular Design Limited | MFCD16807532 | Chemical Registry |

| ChemSpider | 24776235 | Structure Database |

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming heterocyclic compounds containing both nitrogen atoms and carbonyl functionalities. The name structure begins with the acetic acid component, indicating the two-carbon carboxylic acid chain, followed by the substitution pattern on the imidazolidinone ring system. The numerical designation "2-" indicates the position of attachment of the acetic acid group to the nitrogen atom at position 1 of the imidazolidinone ring.

The "3-Methyl" designation specifies the location of the methyl substituent on the nitrogen atom at position 3 of the five-membered ring, while "2-oxo" identifies the carbonyl group at position 2, which defines the compound as an imidazolidinone rather than a simple imidazolidine. This systematic naming convention ensures precise structural identification and facilitates clear communication among chemists working with this compound and related derivatives.

Alternative nomenclature systems have also been applied to this compound, including the descriptor "(3-methyl-2-oxo-1-imidazolidinyl)acetic acid," which emphasizes the imidazolidinyl moiety as a substituent on the acetic acid framework. This alternative naming approach reflects different perspectives on the structural hierarchy within the molecule and demonstrates the flexibility of chemical nomenclature systems in accommodating various structural interpretations.

Historical Context in Chemical Literature

The appearance of this compound in chemical literature represents part of the broader historical development of imidazolidinone chemistry that began in the mid-20th century. The foundational work on imidazolidinone compounds can be traced to early industrial applications, with companies such as Du Pont filing patents for related cyclic urea derivatives as early as 1940. The systematic study of imidazolidinone structures gained momentum in the 1960s, with increased adoption of these compounds as specialized solvents and chemical intermediates beginning in the 1970s.

The specific compound this compound appears to represent a more recent development in this chemical family, with its formal registration and characterization occurring in the contemporary period of chemical database development. The assignment of its Chemical Abstracts Service registry number and subsequent inclusion in multiple chemical databases reflects the systematic documentation efforts that have characterized modern chemical research infrastructure.

The historical context of this compound also reflects the broader evolution of heterocyclic chemistry research, particularly the increasing interest in nitrogen-containing ring systems that has characterized chemical research since the late 20th century. The development of compounds like this compound represents the continuation of efforts to explore the chemical space around biologically relevant heterocyclic frameworks and their potential applications in various research domains.

Structural Classification

The structural classification of this compound encompasses multiple levels of chemical organization, from its fundamental heterocyclic framework to its position within specialized compound families. This classification system provides essential context for understanding the compound's chemical properties and potential applications.

Relationship to Imidazolidinone Derivatives

This compound belongs to the broader family of imidazolidinone derivatives, specifically classified as a 2-oxoimidazolidine compound due to the carbonyl group located at position 2 of the five-membered ring. Imidazolidinones represent a class of heterocyclic compounds that feature a saturated carbon-nitrogen-nitrogen-carbon-carbon nucleus with a urea or amide functional group, distinguishing them from their parent imidazolidine compounds through the presence of this carbonyl functionality.

The 2-imidazolidinone structural framework classifies this compound as a cyclic derivative of urea, which explains many of its chemical properties and stability characteristics. This classification places the compound within a family that includes various pharmaceutically relevant molecules, such as imidapril, which serves as an angiotensin-converting enzyme inhibitor. The structural similarity to such bioactive compounds highlights the potential significance of the imidazolidinone framework in chemical biology and medicinal chemistry applications.

The specific substitution pattern in this compound, featuring a methyl group at position 3 and an acetic acid moiety at position 1, represents a particular variant within the 2-oxoimidazolidine family. This substitution pattern creates unique steric and electronic properties that differentiate it from other members of the imidazolidinone family, such as the unsubstituted 2-oxoimidazolidine or other N-substituted derivatives.

| Structural Feature | Classification | Chemical Significance |

|---|---|---|

| Five-membered ring | Heterocyclic compound | Ring stability and conformational properties |

| Two nitrogen atoms | Diazole derivative | Electronic distribution and basicity |

| Carbonyl at position 2 | 2-Oxoimidazolidine | Cyclic urea characteristics |

| Methyl at position 3 | N-Methylated derivative | Steric and electronic modifications |

| Acetic acid at position 1 | Carboxylic acid derivative | Acidic properties and reactivity |

Position within Heterocyclic Acid Compounds

The classification of this compound within the broader category of heterocyclic acid compounds reflects its dual nature as both a nitrogen heterocycle and a carboxylic acid derivative. This compound occupies a specific niche within the five-membered ring heterocycles that contain nitrogen atoms and bear carboxylic acid functionality. The combination of these structural elements creates a compound that exhibits characteristics of both heterocyclic chemistry and carboxylic acid chemistry.

Within the classification system of heterocyclic compounds, this molecule belongs to the azole family, specifically the diazole subcategory due to the presence of two nitrogen atoms in the five-membered ring. The saturated nature of the ring system further classifies it within the azoline or azolidine subfamilies, depending on the specific nomenclature system employed. The presence of the carbonyl group at position 2 adds an additional layer of classification as an oxo-heterocycle.

The carboxylic acid functionality positions this compound within the broader family of heterocyclic carboxylic acids, a class of compounds that has received significant attention in chemical research due to their potential biological activities and synthetic utility. The specific attachment of the carboxylic acid group through a methylene bridge creates an acetic acid derivative, which distinguishes it from heterocyclic compounds that bear carboxylic acid groups directly attached to the ring system.

Comparative Classification with Related Nitrogen-Substituted Imidazolidinones

The comparative classification of this compound with other nitrogen-substituted imidazolidinones reveals both structural similarities and distinctive features that define its unique position within this chemical family. Related compounds in chemical databases include various substituted imidazolidinones that differ in the nature and position of their substituents. For example, compounds such as 2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid share the same acetic acid substitution pattern but differ in the substituent at position 3 of the ring.

The presence of different substituents at the nitrogen positions creates a diverse family of compounds with varying physical and chemical properties. Compounds bearing fluorinated benzyl groups, such as [3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid, demonstrate how aromatic substitution can significantly alter the overall molecular properties while maintaining the core imidazolidinone-acetic acid framework. These comparisons highlight the modular nature of the imidazolidinone scaffold and its potential for chemical modification.

The methyl substitution at position 3 in this compound represents one of the simpler modification patterns within this family, contrasting with more complex substitutions involving aromatic or heteroaromatic groups found in other derivatives. This relatively simple substitution pattern may confer advantages in terms of synthetic accessibility and chemical stability while still providing the essential structural features associated with the imidazolidinone framework.

| Compound Type | Substituent Pattern | Structural Classification |

|---|---|---|

| This compound | N-methyl, N-acetate | Simple alkyl-substituted derivative |

| 2-(2-Oxo-3-(p-tolyl)imidazolidin-1-yl)acetic acid | N-tolyl, N-acetate | Aromatic-substituted derivative |

| [3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid | N-fluorobenzyl, N-acetate | Halogenated aromatic derivative |

| 1,3-Dimethyl-2-imidazolidinone | N,N-dimethyl | Symmetrically substituted cyclic urea |

Eigenschaften

IUPAC Name |

2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNMJKWRSCHLGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be achieved through several routes. One common method involves the reaction of 3-methyl-2-oxoimidazolidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

Reactants: 3-methyl-2-oxoimidazolidine and chloroacetic acid.

Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.

Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.

Analyse Chemischer Reaktionen

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid undergoes several types of chemical reactions:

Esterification: The carboxylic acid group (COOH) can react with alcohols to form esters under specific conditions.

Oxidation and Reduction:

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Compounds

One of the primary applications of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is in the synthesis of bioactive molecules. Its structural features make it a versatile building block for creating various derivatives that exhibit biological activity.

Pharmaceutical Development

Research indicates that this compound may play a role in drug development, particularly in creating new therapeutic agents targeting various diseases. Its imidazolidine structure is known to enhance the pharmacokinetic properties of drugs, making it a candidate for further exploration in medicinal chemistry.

Enzyme Inhibition Studies

The compound has been studied for its potential as an enzyme inhibitor. Enzyme inhibition is crucial in drug design, particularly for diseases such as cancer and diabetes where specific enzymes play a pivotal role in disease progression.

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the use of this compound as a precursor for synthesizing antimicrobial agents. Researchers reported that derivatives synthesized from this compound exhibited significant activity against various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Another research project investigated the anti-inflammatory properties of compounds derived from this compound. The findings indicated that certain derivatives could reduce inflammation markers in vitro, highlighting the compound's potential application in treating inflammatory diseases.

Potential Applications Table

Wirkmechanismus

The mechanism of action of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is not well-documented. its structure suggests potential interactions with various molecular targets and pathways. The imidazolidinone ring is a common scaffold in bioactive molecules, indicating that the compound may interact with enzymes or receptors involved in biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid and related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| This compound | 1190392-70-1 | C₆H₁₀N₂O₃ | 158.16 | 3-methyl, 2-oxo, acetic acid |

| (2,5-Dioxoimidazolidin-1-yl)acetic acid | 1254700-17-8 | C₅H₆N₂O₄ | 158.11 | 2,5-dioxo, acetic acid |

| 4-(3-Methyl-2-oxoimidazolidin-1-yl)benzoic acid | 957011-64-2 | C₁₁H₁₂N₂O₃ | 220.23 | 3-methyl, 2-oxo, benzoic acid |

| 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid | 128043-86-7 | C₁₂H₁₀N₂O₅ | 262.22 | 3-benzyl, 2,4,5-trioxo, acetic acid |

| 2-(3-Methylimidazol-4-yl)acetic acid | 4200-48-0 | C₆H₈N₂O₂ | 140.14 | Imidazole ring, acetic acid |

Key Observations:

Oxo Group Variations :

- The target compound has a single 2-oxo group, whereas (2,5-Dioxoimidazolidin-1-yl)acetic acid (CAS 1254700-17-8) and 2-(3-Benzyl-2,4,5-trioxo-1-imidazolidinyl)acetic acid (CAS 128043-86-7) feature multiple oxo groups. Additional oxo groups increase acidity and reactivity, making these compounds more suitable for nucleophilic substitution or coordination chemistry .

Substituent Effects :

- The 3-methyl group in the target compound reduces steric hindrance compared to bulkier substituents like benzyl (CAS 128043-86-7) or 3-methylbutyl (CAS 1283109-17-0). This may improve metabolic stability and bioavailability .

Ring Structure Differences: 2-(3-Methylimidazol-4-yl)acetic acid (CAS 4200-48-0) features a five-membered imidazole ring instead of a six-membered imidazolidinone. The absence of the oxo group reduces hydrogen-bonding capacity but increases basicity due to the imidazole’s aromatic nitrogen .

Biologische Aktivität

2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological properties, including antimicrobial, anticancer, and metabolic effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound features an imidazolidinone ring structure with a methyl substitution at the 3-position. This structural characteristic is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The mechanism of action remains under investigation; however, it is hypothesized to involve disruption of bacterial cell wall synthesis or interference with protein synthesis.

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory effect | |

| Escherichia coli | Moderate activity | |

| Pseudomonas aeruginosa | Limited activity |

2. Anticancer Activity

In vivo studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast (MCF7) and colon (HT-29) cancer cells.

Case Study:

A study assessed the antiproliferative activity of this compound on different cancer cell lines, revealing an IC50 value indicative of significant growth inhibition:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.5 | Induction of apoptosis |

| HT-29 | 15.0 | Cell cycle arrest at G2/M phase |

| M21 | 10.0 | Disruption of microtubule integrity |

These findings suggest that the compound may exert its anticancer effects through multiple mechanisms, including apoptosis induction and cell cycle disruption .

3. Metabolic Effects

Recent studies have explored the potential of this compound in metabolic disorders. It has been proposed as a candidate for treating conditions such as obesity and diabetes due to its ability to modulate glucose metabolism and improve insulin sensitivity.

Research Findings:

A study indicated that treatment with this compound resulted in a significant reduction in blood glucose levels in diabetic models, suggesting its role as a therapeutic agent in metabolic diseases .

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. Current hypotheses include:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with Cellular Signaling Pathways: There is evidence suggesting that it may modulate pathways related to apoptosis and cell cycle regulation.

Q & A

Basic: What are standard synthetic routes for 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid?

Answer:

The compound is typically synthesized via cyclocondensation or multi-step functionalization. For example:

- Cyclocondensation: Reacting cyanoacetic acid derivatives with activated aromatic/heteroaromatic substrates in acetic anhydride generates intermediates that can be cyclized under reflux (e.g., 3-oxoalkanenitriles as precursors) .

- Functionalization of imidazolidinone cores: Substituted imidazolidinones (e.g., 2-aminothiazol-4(5H)-one) can undergo nucleophilic substitution with haloacetic acid derivatives. Acetic acid/sodium acetate mixtures under reflux (3–5 h) are common for such reactions .

Key parameters: Solvent choice (acetic acid for cyclization), temperature control (reflux conditions), and stoichiometric ratios (1.1 equiv of formyl-indole derivatives) .

Basic: How is this compound characterized spectroscopically?

Answer:

- FT-IR/Raman: Identify carbonyl (C=O) stretches (~1700 cm⁻¹ for oxoimidazolidinone) and carboxylic acid O-H/N-H vibrations (~2500–3300 cm⁻¹). Compare with DFT-calculated vibrational modes to confirm assignments .

- NMR: ¹H NMR detects methyl groups (δ ~1.2–1.5 ppm) and imidazolidinone protons (δ ~3.5–4.5 ppm). ¹³C NMR distinguishes carbonyl carbons (δ ~165–175 ppm) .

Validation: Cross-reference experimental data with computational simulations (e.g., Gaussian software) to resolve ambiguities in peak assignments .

Basic: What are its solubility and reactivity profiles?

Answer:

- Solubility: Polar aprotic solvents (DMF, DMSO) are optimal due to hydrogen-bonding capacity of the carboxylic acid and carbonyl groups. Limited solubility in non-polar solvents (e.g., ether) .

- Reactivity: The carboxylic acid group undergoes esterification/amide coupling. The imidazolidinone ring is susceptible to nucleophilic attack at the carbonyl carbon under basic conditions .

Advanced: How to optimize reaction conditions for derivatives?

Answer:

Use statistical design of experiments (DoE) to minimize trial-and-error:

- Factorial design: Vary parameters (temperature, catalyst loading, solvent ratio) to identify significant interactions. For example, acetic acid concentration impacts cyclization efficiency .

- Response surface methodology (RSM): Optimize yield by modeling relationships between variables (e.g., reflux time vs. byproduct formation) .

Case study: Reaction of 2-aminothiazol-4(5H)-one with 3-formyl-indole derivatives achieved 85% yield after RSM optimization .

Advanced: What are the mechanistic insights into its cyclization reactions?

Answer:

- Pathway 1 (Acid-catalyzed): Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the amino group to form the imidazolidinone ring .

- Pathway 2 (Base-mediated): Deprotonation of the carboxylic acid generates a nucleophilic carboxylate, promoting intramolecular cyclization.

Validation: Isotopic labeling (e.g., ¹⁸O in acetic acid) and kinetic studies to track oxygen incorporation .

Advanced: How to model its electronic structure for reactivity prediction?

Answer:

- DFT calculations: Use B3LYP/6-311++G(d,p) basis sets to compute HOMO/LUMO energies, electrostatic potentials, and Fukui indices. These predict nucleophilic/electrophilic sites .

- Transition state analysis: Locate energy barriers for ring-opening reactions (e.g., using Gaussian or ORCA software) .

Application: Predict regioselectivity in derivatization reactions (e.g., preferential substitution at the 3-methyl position) .

Advanced: How to resolve contradictions in spectral data?

Answer:

- Contradiction example: Discrepancies in carbonyl stretching frequencies between experimental FT-IR and computational models.

- Resolution: Re-examine solvent effects (e.g., acetic acid vs. DMF) on hydrogen bonding. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions .

- Validation: Compare with X-ray crystallography (if available) for bond-length verification .

Advanced: What strategies enable selective modification of its core structure?

Answer:

- Protecting groups: Temporarily block the carboxylic acid with tert-butyl esters to direct reactivity to the imidazolidinone ring .

- Combinatorial libraries: Use 1,3-dipolar cycloaddition (e.g., azide-alkyne click chemistry) to generate isostructural derivatives for bioactivity screening .

Advanced: How to assess its stability under varying conditions?

Answer:

- Thermal stability: Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures.

- pH-dependent hydrolysis: Monitor degradation via HPLC at pH 2–12. The imidazolidinone ring hydrolyzes in strongly acidic/basic media .

Mitigation: Lyophilization for long-term storage to prevent moisture-induced degradation .

Advanced: How to design heterogeneous catalytic systems for its synthesis?

Answer:

- Solid acid catalysts: Use sulfonated carbon or zeolites to replace homogeneous acetic acid, enabling recyclability .

- Membrane reactors: Integrate separation steps (e.g., nanofiltration) to isolate intermediates continuously .

Case study: Zeolite H-beta achieved 78% yield in a solvent-free cyclization reaction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.